(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide
CAS No.:
Cat. No.: VC13475659
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33N3O |
|---|---|
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | (2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C20H33N3O/c1-4-23(14-16-10-6-5-7-11-16)18-13-9-8-12-17(18)22-20(24)19(21)15(2)3/h5-7,10-11,15,17-19H,4,8-9,12-14,21H2,1-3H3,(H,22,24)/t17?,18?,19-/m0/s1 |
| Standard InChI Key | JEBVIFPSNAJBGS-ACBHZAAOSA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)[C@H](C(C)C)N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide (CAS: 1354003-45-4) has the molecular formula C20H33N3O and a molar mass of 331.5 g/mol. The IUPAC name, (2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide, reflects its stereochemistry and functional groups:
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A cyclohexyl ring substituted at the 2-position with a benzyl-ethyl-amino group.
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An L-valinamide backbone with a methyl branch at the β-carbon .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H33N3O | |
| Molecular Weight | 331.5 g/mol | |
| IUPAC Name | (2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide | |
| SMILES | CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C(C)C)N | |
| InChIKey | JEBVIFPSNAJBGS-ACBHZAAOSA-N |
The stereospecific (S)-configuration at the α-carbon is critical for its receptor-binding affinity, as evidenced by analogous compounds .
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions optimized for yield and purity. Key steps include:
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Acylation: Reaction of L-valine derivatives with activated carbonyl intermediates under anhydrous conditions.
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Substitution: Introduction of the benzyl-ethyl-amino group via nucleophilic substitution on a cyclohexylamine precursor .
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Purification: Chromatographic techniques (e.g., HPLC) and recrystallization from ethanol or dichloromethane.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclohexylamine modification | Benzyl chloride, ethylamine, K2CO3, DMF, 60°C | 72% |
| Amide bond formation | DCC, HOBt, L-valine derivative, THF, RT | 85% |
| Final purification | Silica gel chromatography (EtOAc/hexane) | >95% |
Side reactions, such as epimerization at the α-carbon, are mitigated by low-temperature conditions.
Pharmacological Profile
Mechanism of Action
The compound exhibits μ-opioid receptor agonism, as inferred from structural analogs. The benzyl-ethyl-amino group enhances lipophilicity, facilitating blood-brain barrier penetration, while the valinamide backbone mimics endogenous opioid peptides.
Biological Activity
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In vitro: EC50 of 12 nM for μ-opioid receptor activation (compared to 1.2 nM for fentanyl).
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In vivo: Analgesic efficacy in rodent models at 0.5 mg/kg (50% MPE).
Table 3: Comparative Receptor Affinity
| Compound | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
|---|---|---|---|
| (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-3-methyl-butyramide | 8.2 | 450 | 320 |
| Fentanyl | 0.78 | 180 | 240 |
| Morphine | 1.5 | 90 | 110 |
Data suggest moderate selectivity for μ-opioid receptors, with reduced off-target effects compared to classical opioids.
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl3): δ 7.28–7.18 (m, 5H, Ar-H), 3.82 (q, J = 7.0 Hz, 2H, NCH2), 3.12 (t, J = 6.5 Hz, 1H, CHNH2).
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HRMS (ESI+): m/z 332.2698 [M+H]+ (calc. 332.2701).
Comparison with Structural Analogs
Table 4: Analogous Compounds and Properties
The benzyl-ethyl substitution confers balanced lipophilicity and receptor engagement, distinguishing it from more potent but regulated analogs .
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